
methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, mixture of diastereomers, is an organic compound that features a cyclobutane ring substituted with a bromoethyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate typically involves the bromination of an appropriate cyclobutane precursor followed by esterification. One common method includes the reaction of cyclobutyl carboxylate with bromoethane under controlled conditions to introduce the bromoethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromoethyl group to a different oxidation state.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include cyclobutanol derivatives or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications due to its versatile reactivity and structural features:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is particularly reactive, allowing for various substitution and addition reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(2-chloroethyl)cyclobutane-1-carboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Methyl 3-(2-iodoethyl)cyclobutane-1-carboxylate: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Ethyl 3-(2-bromoethyl)cyclobutane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is unique due to the presence of the bromoethyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Eigenschaften
Molekularformel |
C8H13BrO2 |
|---|---|
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H13BrO2/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
ROQHTWYFHPEKDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


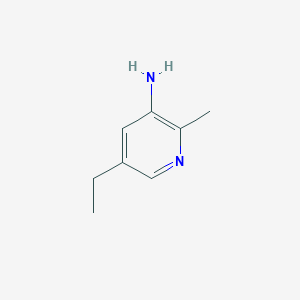
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
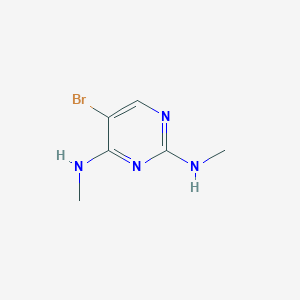
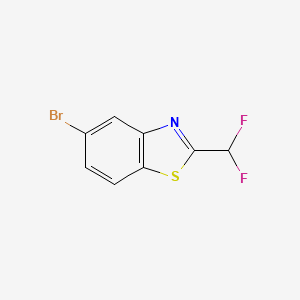
![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
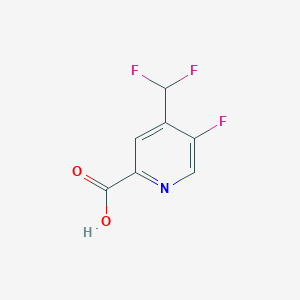
amine](/img/structure/B13581541.png)

![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)
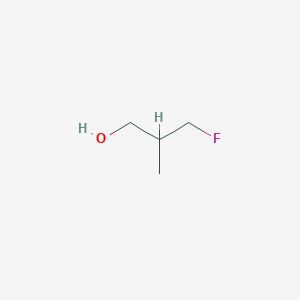

![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
